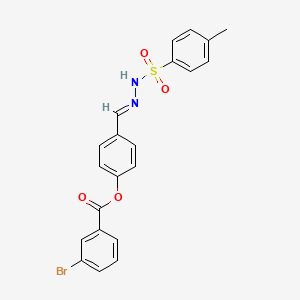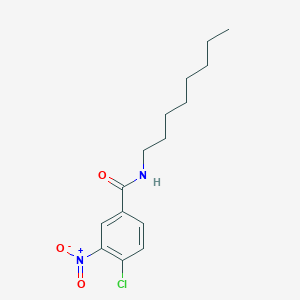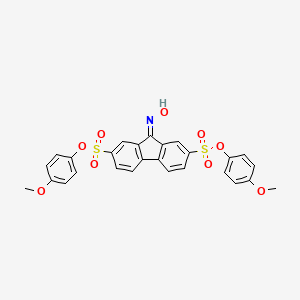![molecular formula C17H25Cl3N2O2 B15080465 N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}octanamide](/img/structure/B15080465.png)
N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE is a synthetic organic compound It is characterized by the presence of an octanoic acid moiety linked to a substituted ethyl amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE typically involves multiple steps:
Formation of the Octanoic Acid Derivative: This can be achieved through the esterification of octanoic acid with an appropriate alcohol, followed by hydrolysis to yield the acid.
Introduction of the Trichloroethyl Group: This step involves the chlorination of an ethyl group to introduce three chlorine atoms.
Coupling with 4-Methoxy-Phenylamine: The final step involves the coupling of the trichloroethyl derivative with 4-methoxy-phenylamine under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE may have various scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action of OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The compound’s reactivity could be influenced by the electron-withdrawing effects of the trichloroethyl group and the electron-donating effects of the methoxy group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-HYDROXY-PHENYLAMINO)-ETHYL)-AMIDE: Similar structure but with a hydroxy group instead of a methoxy group.
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-ETHOXY-PHENYLAMINO)-ETHYL)-AMIDE: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H25Cl3N2O2 |
|---|---|
Molekulargewicht |
395.7 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]octanamide |
InChI |
InChI=1S/C17H25Cl3N2O2/c1-3-4-5-6-7-8-15(23)22-16(17(18,19)20)21-13-9-11-14(24-2)12-10-13/h9-12,16,21H,3-8H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
KRTJGGJLMFFXQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


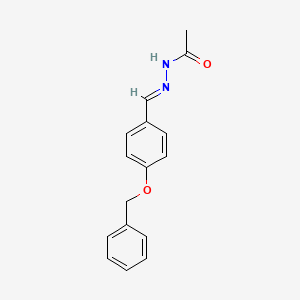
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15080400.png)
![2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15080406.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080410.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080421.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080431.png)
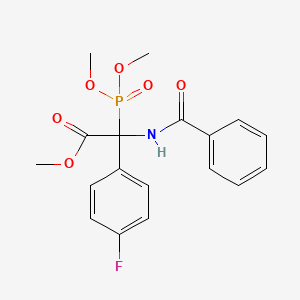
![2-(2-chlorophenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15080444.png)
![7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15080449.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080457.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B15080458.png)
